molecular formula C27H27N3O4 B2614254 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-22-1

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2614254
CAS No.: 912903-22-1
M. Wt: 457.53
InChI Key: BUEQWEHLNUJAEE-UHFFFAOYSA-N
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Description

4-{1-[2-(3-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring:

  • A benzodiazol (benzimidazole) core linked to a pyrrolidin-2-one moiety.
  • Substituents: A 2-(3-methoxyphenoxy)ethyl group at the benzodiazol N1 position. A 3-methoxyphenyl group at the pyrrolidin-2-one N1 position.

Properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-21-8-5-7-20(16-21)30-18-19(15-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-34-23-10-6-9-22(17-23)33-2/h3-12,16-17,19H,13-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEQWEHLNUJAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, metabolism, and other cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name/ID Core Structure Substituents Key Properties/Activities Synthesis Yield Reference
Target Compound Benzodiazol-pyrrolidinone 3-Methoxyphenoxy (ethyl bridge), 3-Methoxyphenyl Hypothesized improved solubility N/A N/A
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Benzimidazol-pyrrolidinone 4-Methoxyphenoxy (ethyl bridge), 3-Trifluoromethylphenyl Electron-withdrawing CF3 group may reduce metabolic stability Not reported
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-trifluoromethoxy-phenyl)-1,5-dihydro-pyrrol-2-one Pyrrol-2-one 4-Trifluoromethoxyphenyl , 4-Methylbenzoyl Steric bulk from benzoyl group; moderate yield (32%) 32%
Pyridin-2-one derivatives (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) Pyridin-2-one Bromophenyl, hydroxy-methoxyphenyl Antioxidant activity up to 79.05% ; antibacterial 17–79%
Key Observations:

Substituent Position: The 3-methoxy groups in the target compound vs. 4-methoxy in ’s analog may alter electronic distribution and binding interactions. Meta-substitution often provides steric and electronic profiles distinct from para-substitution .

Core Heterocycle :

  • Benzimidazole () vs. pyridin-2-one (): Benzimidazole’s planar structure favors π-π stacking in receptor binding, while pyridin-2-one derivatives exhibit antioxidant properties due to redox-active hydroxyl groups .

Computational and Structural Analysis

  • Molecular Docking : used Py-Rx and Discovery Studio to correlate binding affinity with bioactivity. The target’s methoxy groups may form hydrogen bonds with target proteins, as seen in docked pyridin-2-one derivatives .
  • Crystallography : SHELX software () is widely used for structural refinement. The target’s crystalline form (if isolable) would require similar analysis to confirm stereochemistry .

Biological Activity

The compound 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one (CAS Number: 912898-13-6) is a synthetic organic molecule characterized by its complex structure, which includes a benzodiazole core and a pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C27H27N3O4
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Structural Representation

The compound features multiple functional groups that contribute to its biological activity. The methoxy groups are known to enhance solubility and bioavailability, while the benzodiazole moiety is often associated with various pharmacological effects.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. For instance, similar compounds have been shown to affect neurotransmitter systems and inflammatory responses.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these activities are crucial for determining efficacy:

CompoundCell LineIC50 (µM)
Compound AMCF-76.2
Compound BHCT-11643.4
Compound CT47D27.3

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation.

Anti-inflammatory and Antioxidant Properties

Compounds containing benzodiazole and pyrrolidinone rings have been reported to exhibit anti-inflammatory and antioxidant activities. These effects can be attributed to their ability to scavenge free radicals and inhibit pro-inflammatory cytokines. This dual action makes them potential candidates for treating conditions characterized by oxidative stress and inflammation.

Neuroprotective Effects

Given its structural features, this compound may also provide neuroprotective benefits. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibiting AChE could lead to increased levels of acetylcholine, improving cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Activity : A series of benzodiazole derivatives were synthesized and evaluated against cancer cell lines. The study found that modifications in the side chains significantly impacted cytotoxicity, suggesting structure-activity relationships (SAR) that could be explored further for this compound.
  • Anti-inflammatory Research : In vitro assays demonstrated that certain derivatives inhibited the production of inflammatory mediators in macrophages, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Studies : Research has shown that compounds similar in structure can protect neuronal cells from oxidative damage, highlighting their potential use in neurodegenerative disease treatments.

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